Chlorendic Acid

Catalog No.
S523486
CAS No.
115-28-6
M.F
C9H4Cl6O4
M. Wt
388.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorendic Acid

CAS Number

115-28-6

Product Name

Chlorendic Acid

IUPAC Name

1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Molecular Formula

C9H4Cl6O4

Molecular Weight

388.8 g/mol

InChI

InChI=1S/C9H4Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-2H,(H,16,17)(H,18,19)

InChI Key

DJKGDNKYTKCJKD-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Slightly soluble in nonpolar organic solvents (e.g., benzene); readily soluble in methanol, ethanol and acetone
In water, 0.35 g/100 g @ 25 °C

Synonyms

chlorendic acid, chlorendic acid, (endo,endo)-isomer

Canonical SMILES

C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O

The exact mass of the compound Chlorendic acid is 385.82 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)0.01 mslightly soluble in nonpolar organic solvents (e.g., benzene); readily soluble in methanol, ethanol and acetonein water, 0.35 g/100 g @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41876. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Chlorendic acid (HET acid) is a highly chlorinated, reactive dicarboxylic acid primarily procured as a structural monomer for flame-retardant and corrosion-resistant polymers. Unlike additive halogens, it covalently integrates into unsaturated polyester resins (UPRs) and polyurethane backbones, ensuring permanent flame retardancy without migration[1]. With a high chlorine content (approximately 54% by weight) and a rigid bicyclic structure, it imparts exceptional thermal stability and resistance to strong oxidizing acids [2]. Industrial buyers typically select chlorendic acid over generic aliphatic or aromatic diacids when manufacturing chemical processing equipment, fiberglass-reinforced plastics (FRPs), and specialized rigid foams that must meet stringent flammability and corrosive-environment standards [1].

Substituting chlorendic acid with non-reactive additive flame retardants (like chlorinated paraffins) fundamentally compromises polymer integrity, leading to plasticizer migration, environmental leaching, and a severe drop in mechanical ductility over time [1]. Furthermore, attempting to use standard structural monomers like isophthalic acid fails in extreme environments; while isophthalic resins offer baseline chemical resistance, they rapidly degrade in the presence of mixed oxidizing acids (such as chromic or nitric acid) [2]. Finally, while chlorendic anhydride is a close chemical substitute, the anhydride form is inherently prone to rapid hydrolysis and typically contains higher levels of volatile impurities (often maxing at 95-97% purity), making the pure acid form preferable for high-reproducibility polyol synthesis and moisture-sensitive esterification workflows [1].

Precursor Purity and Hydrolytic Stability for Polyol Synthesis

While chlorendic anhydride is frequently used in resin synthesis, commercial grades typically plateau at 95-97% purity, containing up to 3-5% occluded impurities and unreacted acid [1]. In contrast, chlorendic acid is produced via the hydrolysis of the anhydride, yielding a higher-purity chemical intermediate with fewer volatile impurities. Furthermore, the anhydride rapidly hydrolyzes in the presence of ambient moisture (half-life of approximately one hour in aqueous conditions), complicating storage and stoichiometry in moisture-sensitive polyurethane polyol formulations [1]. Procuring the stable acid form directly ensures precise molar ratios during esterification.

Evidence DimensionCommercial purity and moisture stability
Target Compound DataHigh purity (>98%), stable in ambient moisture
Comparator Or BaselineChlorendic anhydride (95-97% purity, rapid hydrolysis with ~1 hr half-life in water)
Quantified DifferenceElimination of unpredictable hydrolytic conversion during storage; higher baseline purity
ConditionsAmbient storage and aqueous/moist synthesis environments

For manufacturers synthesizing precise halogenated polyols, starting with the stable acid prevents stoichiometric imbalances caused by the unpredictable ambient hydrolysis of the anhydride.

Superior Chemical Resistance in Mixed Acid and Oxidizing Environments

Resins formulated with standard structural diacids, such as isophthalic acid, provide adequate resistance to mild chemicals but fail under severe oxidizing conditions [1]. In contrast, unsaturated polyester resins synthesized with chlorendic acid (HET acid) exhibit superior resistance to aggressive mixed acid environments. Industrial corrosion guides demonstrate that chlorendic-based resins maintain structural integrity when exposed to bleaching agents, chromic acid, and nitric acid, environments where isophthalic and standard ortho-phthalic resins undergo rapid oxidative degradation [1].

Evidence DimensionMatrix stability in oxidizing acids (chromic/nitric)
Target Compound DataHigh resistance; maintains structural integrity in mixed oxidizing acids
Comparator Or BaselineIsophthalic acid-based polyester resins (rapid degradation in oxidizing acids)
Quantified DifferenceExtended service life and prevention of rapid oxidative degradation in extreme environments
ConditionsExposure to chromic acid, nitric acid, and industrial bleaching agents

Procurement engineers specifying fiberglass-reinforced plastics (FRP) for chemical scrubbers and storage tanks must select chlorendic acid to survive severe oxidizing environments.

Thermal Decomposition and Intrinsic Flame Retardancy

Integrating chlorendic acid into a polymer backbone introduces a dense, highly chlorinated bicyclic structure (approx. 54% chlorine by weight). Unlike aliphatic diacids or standard phthalic acid, which decompose to generate combustible fuel, chlorendic acid-modified polymers undergo controlled thermal degradation [1]. Upon pyrolysis, the chlorendic moiety releases hydrochloric acid, which acts in the gas phase to quench free radicals, significantly suppressing the flame[1]. This intrinsic reactivity allows the resulting resins to meet stringent surface flammability standards without requiring high loadings of external mineral fillers that compromise the resin's flexural modulus.

Evidence DimensionFlame suppression mechanism and chlorine content
Target Compound Data~54% covalently bound chlorine; active gas-phase radical quenching
Comparator Or BaselinePhthalic acid / Isophthalic acid (0% chlorine, highly combustible)
Quantified DifferenceEnables compliance with flammability standards without mechanical degradation from additive fillers
ConditionsPyrolysis and combustion of unsaturated polyester resins

Allows manufacturers to achieve mandatory fire safety certifications for building and transportation composites while maintaining the low viscosity and mechanical strength of the neat resin.

Synthesis of Flame-Retardant Polyurethane Foams

Chlorendic acid is reacted with non-halogenated glycols to form halogenated polyols, which are subsequently cross-linked with diisocyanates [1]. This is the right choice for construction insulation and transportation materials where permanent, non-migrating flame retardancy is required, avoiding the long-term degradation associated with additive flame retardants.

Fiberglass-Reinforced Plastics (FRP) for Chemical Processing

Employed as a core monomer in unsaturated polyester resins for manufacturing industrial tanks, pipes, and scrubbers [2]. Chlorendic acid is the optimal choice when the equipment will handle aggressive oxidizing agents like nitric acid or chromic acid, where standard isophthalic resins would fail.

High-Performance Alkyd Resins and Specialized Coatings

Incorporated into alkyd resins for specialized paints and inks that require extreme environmental durability, flame resistance, and metal adhesion [1]. The acid form ensures precise esterification without the volatile impurities and moisture sensitivity associated with the anhydride form.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Chlorendic acid appears as fine white free-flowing crystals or white powder. Odorless. (NTP, 1992)
White odorless solid; [CAMEO]

Color/Form

Crystalline solid

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

387.821125 Da

Monoisotopic Mass

385.824075 Da

Heavy Atom Count

19

Density

0.95 (NTP, 1992) - Less dense than water; will float

LogP

log Kow= 2.30

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Appearance

Solid powder

Melting Point

406 to 410 °F (NTP, 1992)
208-210 °C, sealed tube; 230-235 °C, open tube
Melting point: decomposes to the anhydride.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 257 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (75.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (15.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (82.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (74.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (75.1%): May cause cancer [Danger Carcinogenicity];
H351 (15.95%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000003 [mmHg]
1.4X10-8 mm Hg @ 25 °C /Estimated/

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

115-28-6

Absorption Distribution and Excretion

(14)C Chlorendic acid was absorbed after oral dose of 7.7 umol/kg bw to Fischer 344 rats. Distribution in various tissues was similar from oral and iv routes. Liver was major site of deposition (primarily as metabolites) with smaller amount found in blood, muscle, skin and kidneys. It was excreted primarily through bile and feces. Urine contained <6% of total dose. Within 1 day, more than 75% of dose was excreted in feces, primarily as metabolites.
(14)C Chlorendic acid in a solution of a polyoxyethylated vegetable oil, ethanol and water (3 mg/kg body weight) was given to male Fischer 344 rats by intravenous injection or oral intubation. Following intravenous injection, more than 50% of the administered radioactivity was found in the liver within 15 min. Biliary excretion was the primary route of removal of radioactivity from the liver, which occurred with a half-life of 1.19 hr. The blood contained 20% of the administered radioactivity at 1 hr, and this declined with a half-life of 0.84 hr. Muscle contained 14% of the administered radioactivity at 15 min, and this level fell rapidly, with a half-life of 0.57 hr. Smaller amounts were detected in other organs. The highest specific activity per gram of tissue (wet weight) was noted in the adrenal gland early after administration. Administration of the same solution of (14)C chlorendic acid by oral intubation resulted in a somewhat higher liver concentration and a lower blood concentration at 24 hr than those seen after the same time following intravenous administration. The majority of the radioactivity was found in the feces (78% of the total dose) or large intestine.

Metabolism Metabolites

Liver extracts of the animals exposed to 3 and 56 mg/kg showed unchanged chlorendic acid and at least one unidentified metabolite.
The (14)C chlorendic acid-derived radioactivity in the bile, urine and feces was attached mainly to parent compound or conjugates resistant to beta-glucuronidase and aryl sulfatase.

Wikipedia

Chlorendic_acid

Biological Half Life

After iv administration of 14C-chlorendic acid (99%) in a solution of "Emulphor", ethanol and water, at 3 mg/kg body weight to male F-344 rats, ...the half-life of chlorendic-acid-derived radioactivity from liver into bile was 1.19 hr. The half-life for blood was 0.84 hr, for muscle tissue 0.57 hr and for skin 0.6 hr.

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Chlorendic acid is synthesized by a Diels-Alder reaction of maleic anhydride and hexachlorocyclopentadiene in toluene followed by hydrolysis of the anhydride using aqueous base.

General Manufacturing Information

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-: ACTIVE

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Stability Shelf Life

The acid loses water in a heated open system, tends to discolor and forms the anhydride, which melts at 230-235 °C. ...Chlorendic acid is very resistant to hydrolytic dechlorination... .

Dates

Last modified: 08-15-2023

In-situ chemical oxidation of chlorendic acid by persulfate: Elucidation of the roles of adsorption and oxidation on chlorendic acid removal

Alannah Taylor, Nick Zrinyi, Stephen P Mezyk, Jamie M Gleason, Leah MacKinnon, Andrzej Przepiora, Anh Le-Tuan Pham
PMID: 31255783   DOI: 10.1016/j.watres.2019.06.061

Abstract

The oxidation of chlorendic acid (CA), a polychlorinated recalcitrant contaminant, by heat-, mineral-, and base-activated persulfate was investigated. In pH 3-12 homogeneous (i.e., solid-free) solutions, CA was oxidized by
OH and SO
radicals, resulting in a nearly stoichiometric production of Cl
. The rate constants for the reaction between these radicals and CA were measured at different temperatures by electron pulse radiolysis, and were found to be k
= (8.71 ± 0.17) × 10
M
s
and k
= (6.57 ± 0.83) × 10
M
s
at 24.5 °C for
OH and SO
, respectively. CA was oxidized at much slower rates in solutions containing iron oxyhydroxide or aquifer soils, partially due to the adsorption of CA on these solids. To gain further insight into the effect of solids during in-situ remediation of CA, the adsorption of CA onto iron (hydr)oxide, manganese dioxide, silica, alumina, and aquifer soils was investigated. The fraction of CA that was adsorbed on these materials increased as the solution pH decreased. Given that the solution pH can decrease dramatically in persulfate-based remedial systems, adsorption may reduce the ability of persulfate to oxidize CA. Overall, the results of this study provide important information about how persulfate can be used to remediate CA-contaminated sites. The results also indicate that the groundwater pH and geology of the subsurface can have a significant influence on the mobility of CA.


Chlorendic acid

National Toxicology Program
PMID: 21850124   DOI:

Abstract




Chlorendic acid

National Toxicology Program
PMID: 15318386   DOI:

Abstract




Disposition and excretion of chlorendic acid in Fischer 344 rats

G M Decad, M T Fields
PMID: 7120517   DOI: 10.1080/15287398209530213

Abstract

The absorption, distribution, and excretion of a highly chlorinated dicarboxylic acid, chlorendic acid, was studied in the male Fischer 344 rat. [14C]Chlorendic acid was absorbed after an oral dose of 7.7 mumol per kilogram of body weight. The distribution in various tissues was similar whether the treatment was by the oral or the intravenous route. The major site of [14C]chlorendic acid deposition was the liver, with smaller amounts found in the blood, muscle, skin, and kidneys. Chlorendic acid-derived radioactivity was excreted primarily through the bile and into the feces. The urine contained less than 6% of the total dose. Within 1 d, more than 75% of the total dose was excreted in the feces, primarily as metabolites. Radioactivity in the liver was also primarily metabolites of chlorendic acid. Thus, chlorendic acid was absorbed, metabolized, and excreted primarily in the feces as metabolites. The rapid metabolism and biliary excretion of chlorendic acid contrast with observations for the closely related lipophilic compounds aldrin and dieldrin.


Hepatic ploidy, nuclearity, and distribution of DNA synthesis: a comparison of nongenotoxic hepatocarcinogens with noncarcinogenic liver mitogens

S C Hasmall, R A Roberts
PMID: 9194412   DOI: 10.1006/taap.1997.8133

Abstract

Most nongenotoxic hepatocarcinogens such as diethylhexyl phthalate (DEHP) and chlorendic acid (CEA) induce hepatocyte replicative DNA synthesis. However, not all mitogens are carcinogenic; in National Toxicology Program (NTP) studies 1,4-dichlorobenzene (DCB) was not hepatocarcinogenic in the rat despite the induction of substantial hepatic DNA synthesis. We have examined the hypothesis that the profile of hepatocyte labeling index (LI) may dictate hepatocarcinogenic potential. Using flow cytometry, we investigated the effects of DEHP, CEA, and DCB on hepatocyte ploidy, nuclearity, and LI distribution among the ploidy/nuclearity classes in male Fischer 344 rats. Dosing was for 7 days at the dose and route employed previously in the NTP cancer bioassays. Unlike DEHP and CEA, DCB reduced the proportion of tetraploid cells (4N plus 2 x 2N) and increased the proportion of mononucleated octoploid (8N) cells. DCB and DEHP increased the mean hepatic LI (17 +/- 2 and 23 +/- 3%, respectively, compared with 1.4 +/- 0.4% in controls), whereas, as expected for a chronic inducer of S-phase, CEA did not. LI was increased in all hepatocyte ploidy/nuclearity classes except the binucleated tetraploid cells (2 x 2N) and was elevated most in the mononucleated octoploid population (8N) (LI = 44 +/- 11, 49 +/- 14, and 1.3 +/- 0.4% of 8N hepatocytes for DCB, DEHP, and control, respectively). In general, the effects of DCB on LI could not be distinguished from those of DEHP. However, DEHP tended to induce DNA synthesis in a greater proportion of 2N and 2 x 4N cells; future studies will analyze whether the induction of DNA synthesis in these small populations may be more relevant to hepatocarcinogenesis.


Chlorendic acid


PMID: 2197462   DOI:

Abstract




Chlorendic acid


PMID: 21089823   DOI:

Abstract




An initiation-promotion assay in rat liver as a potential complement to the 2-year carcinogenesis bioassay

Y P Dragan, T Rizvi, Y H Xu, J R Hully, N Bawa, H A Campbell, R R Maronpot, H C Pitot
PMID: 1855624   DOI: 10.1016/0272-0590(91)90093-j

Abstract

Several pharmaceutical agents, manufacturing chemicals, and environmental contaminants were found to act primarily as promoting agents in an initiation-promotion paradigm. The phenotypic distribution of four enzyme markers--placental glutathione-S-transferase (PGST), gamma-glutamyl transpeptidase (GGT), canalicular ATPase (ATPase), and glucose-6-phosphatase (G6Pase)--was analyzed in altered hepatic foci (AHF) by quantitative stereology. The number and volume distribution of AHF were determined for each promoter tested. For phenobarbital and 2,3,7,8-tetrachloro-p-dioxin, PGST and GGT together scored 100% of the AHF; for 1-(phenylazo)-2-naphthol (CI solvent yellow 14) and chlorendic acid, PGST alone marked 90% of the AHF; after chronic administration of WY-14,643, ATP and G6Pase were the predominant markers. In rats fed tamoxifen, G6P scored more than half of the AHF. Differences in the number of AHF promoted by each of these agents and in their phenotypic distributions may reflect the differentially responsive nature of individual initiated hepatocytes to the action of specific promoters. Since the chronic bioassay of suspected carcinogens does not allow one to differentiate between weak complete carcinogens and those carcinogenic agents that act in a reversible manner to promote the growth of previously initiated cells, the partial hepatectomy, altered-hepatic-focus model of cancer development is proposed as a supplement to the chronic bioassay for the identification of those carcinogenic agents that are primarily, if not exclusively, promoting agents in rat liver.


Use of continuous-flow UV-induced mutation technique to enhance chlorinated organic biodegradation

G Kai, A S Weber, W C Ying
PMID: 1367592   DOI: 10.1007/BF01578760

Abstract

In this study, a continuous-flow UV-induced mutation (CUM) device and the CUM device coupled to a selector (CUMS) reactor were fabricated and tested for their ability to enhance the probability of obtaining populations capable of chlorinated organic biodegradation. A mixed culture of bacteria were used as the starting strain for both the CUM and CUMS processes. Populations were obtained from the CUM and CUMS systems capable of 4-chlorobenzoic acid, 2,4-dichlorobenzoic acid and chlorendic acid biodegradation. Non-UV irradiated population served as controls for the experiments and did not demonstrate chlorinated organic biodegradation over the test duration.


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